1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound characterized by the presence of a thiazole ring, an azetidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One common approach is as follows:
Formation of Thiazole Intermediate: The synthesis begins with the preparation of the thiazole intermediate. This can be achieved by reacting 2-aminothiazole with an appropriate halogenated compound under basic conditions.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be done by reacting the thiazole intermediate with an azetidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Thiophene Attachment: Finally, the thiophene ring is introduced by reacting the azetidine-thiazole intermediate with a thiophene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the thiazole or thiophene rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with various biological targets.
Industry: In materials science, the compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The thiazole and thiophene rings could facilitate binding to these targets, while the azetidine ring might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(furan-3-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(pyridin-3-yl)ethanone: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is unique due to the combination of thiazole, azetidine, and thiophene rings. This combination can result in distinct electronic properties, reactivity, and potential biological activity compared to similar compounds with different heterocyclic rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-11(5-9-1-3-17-8-9)14-6-10(7-14)16-12-13-2-4-18-12/h1-4,8,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBTVPACAULMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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